molecular formula C22H17BrF2N2 B12831036 3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide

3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide

Cat. No.: B12831036
M. Wt: 427.3 g/mol
InChI Key: NFVNNQAVJPZXAA-UHFFFAOYSA-M
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Description

3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide is a synthetic organic compound known for its unique structural features and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The initial step involves the synthesis of the quinoline core through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions.

    Methylation: Methyl groups are introduced using methylating agents like methyl iodide or dimethyl sulfate.

    Formation of the Acridinium Moiety: The final step involves the cyclization to form the acridinium structure, often using strong acids like trifluoroacetic acid (TFA) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8

Properties

Molecular Formula

C22H17BrF2N2

Molecular Weight

427.3 g/mol

IUPAC Name

4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;bromide

InChI

InChI=1S/C22H17F2N2.BrH/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;/h4-11H,1-3H3;1H/q+1;/p-1

InChI Key

NFVNNQAVJPZXAA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.[Br-]

Origin of Product

United States

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